2-Bromo-3-chloropyridine-4-carboxylic acid
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Overview
Description
2-Bromo-3-chloropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrClNO2. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with a carboxylic acid functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloropyridine-4-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 3-chloropyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines
- Biaryl compounds
- Reduced or oxidized derivatives of the carboxylic acid .
Scientific Research Applications
2-Bromo-3-chloropyridine-4-carboxylic acid is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloropyridine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carboxylic acid group allows for strong binding interactions, which can modulate the activity of the target molecules. These interactions can lead to inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
- 2-Bromo-4-chloropyridine-3-carboxaldehyde
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 3-Bromo-4-pyridinecarboxaldehyde
Comparison: 2-Bromo-3-chloropyridine-4-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-3-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSHXCWLVTUTEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696392 |
Source
|
Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-39-5 |
Source
|
Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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